molecular formula C9H9BN2O3 B591688 (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid CAS No. 1056636-11-3

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B591688
CAS No.: 1056636-11-3
M. Wt: 203.992
InChI Key: XHRYRSBKDZTAEB-UHFFFAOYSA-N
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Description

“(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O3 . It has a molecular weight of 203.99 and is typically stored under an inert atmosphere at 2-8°C .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.31±0.1 g/cm3 . It is typically stored under an inert atmosphere at 2-8°C . Its pKa is predicted to be 8.02±0.16 .

Scientific Research Applications

Organic Electronics and Sensing Applications

Boronic acid derivatives, such as those based on the BODIPY platform, have been explored for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). The BODIPY-based materials show promise as 'metal-free' infrared emitters, which could inspire new research and development in the field of organic semiconductors for OLED devices. This application is primarily driven by the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their versatility in optoelectronic applications (Squeo & Pasini, 2020).

Medical Diagnostics and Treatment

Boron-containing compounds, including boronic acids and their derivatives, have found applications in medical diagnostics and treatment. For instance, BODIPY and its derivatives have been used for bioimaging and labeling biomolecules, such as proteins, hormones, and DNA. The integration of BODIPY into drug carriers enhances therapeutic efficiency and enables real-time imaging of drug delivery processes. This showcases the potential of boronic acid derivatives in developing multifunctional drug carriers and diagnostic tools (Marfin et al., 2017).

Environmental Remediation

Layered double hydroxides (LDHs) and their thermally activated forms have demonstrated effectiveness in removing boron species from water. This application is crucial for addressing boron toxicity in humans and animals at high concentrations. The removal mechanisms include anion exchange and direct precipitation, offering a promising approach to mitigating boron contamination in environmental settings (Theiss, Ayoko, & Frost, 2013).

Antifungal Applications

Boronic acid compounds, including boric acid, boronic acids, and tavaborole, exhibit significant antifungal properties. Tavaborole, in particular, has been approved for the topical treatment of onychomycosis, demonstrating the bioactivity of boron-containing compounds against fungal infections. The mechanism of action for these antifungals may involve inhibition of protein synthesis, highlighting the therapeutic potential of boron compounds in addressing fungal diseases (Arvanitis, Rook, & Macreadie, 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if feeling unwell after exposure .

Properties

IUPAC Name

[4-(cyanomethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRYRSBKDZTAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056636-11-3
Record name 4-(cyanomethyl-carbamoyl)phenyl-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-carboxyphenylboronic acid (5.0 g, 30 mmol) in DMF (5 mL) and dichloromethane (200 mL) at 0° C. was added oxalylchloride (5.9 mL, 66 mmol) dropwise. When gas evolution slowed, the ice bath was removed and the reaction allowed to warm to room temperature over 30 min. The reaction was then heated at 40° C. for three hours by which time all solids had dissolved. The dichloromethane was removed by distillation and the DMF solution cooled to 0° C. A solution of aminoacetonitrile hydrochloride (3.05 g, 33 mmol) in DMF (80 mL) and DIPEA (13 mL, 75 mmol) was then added dropwise. After the addition was complete the ice bath was removed and the solution allowed to stir at room temperature for 16 h. Most of the DMF was then removed in vacuo and the reaction was partitioned between ethyl acetate and 2 M aqueous hydrochloric acid. The aqueous layer was extracted twice further with ethyl acetate and the combined organic fractions dried (Na2SO4) filtered and concentrated under reduced pressure to afford 4-(cyanomethylcarbamoyl)phenylboronic acid as a waxy pale yellow solid (5.34 g, 87%). 1H NMR (300 MHz, d6-DMSO): 9.18 (br. t, J=5.1 Hz, 1H), 7.8-7.9 (m, 4H), 4.31 (d, J=5.4 Hz, 2H); LC-ESI-MS (method B): rt 0.9 min.; m/z 203.3 [M−H]−.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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